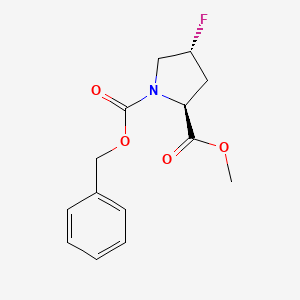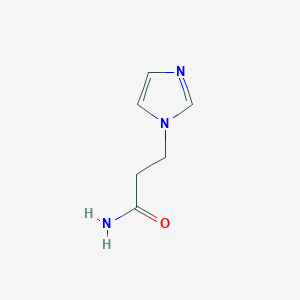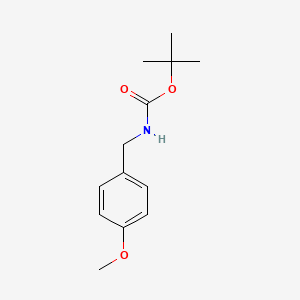
5-羟基-4-甲氧基-2-硝基苯甲酸
描述
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a chemical compound derived from benzoic acid. It contains a nitro group, a methoxy group, and a hydroxy group .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is C8H7NO6. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is 213.148 . Other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.科学研究应用
Metal Coordination and Crystal Structure
5-羟基-4-甲氧基-2-硝基苯甲酸衍生物已被用于研究金属配位配合物。值得注意的是,与Co(II)和Ni(II)盐及类似羧酸发生反应后,形成了具有独特几何特性的共价配合物。这些结构对于理解金属配位和晶体学具有重要意义,为了解这些配合物的固态结构提供了见解(D'angelo et al., 2011)。
Synthetic Chemistry and Molecular Transformations
在合成化学中,5-羟基-4-甲氧基-2-硝基苯甲酸衍生物参与了引人入胜的分子转化。例如,特定酚衍生物的O-烷基化导致了意想不到的水解和酯迁移,展示了复杂的化学行为,并提供了获得某些有机化合物的O-烷基类似物的途径(Henry K Tran et al., 2013)。
Perkin Reaction and Synthesis of Organic Compounds
该物质在Perkin反应中扮演了关键角色,其衍生物促进了复杂有机结构如2-烷基-7-甲氧基-5-硝基苯并[b]呋喃的合成。在经典Perkin反应条件下特定烷酸的环化反应揭示了多样的产物形成,对有机合成和分子设计领域做出了重要贡献(M. Kowalewska et al., 2008)。
作用机制
Target of Action
The primary targets of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Nitrobenzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in charge-transfer complexes, which may have implications for electron delocalization in the excited state .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
5-Hydroxy-4-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This interaction suggests that 5-Hydroxy-4-methoxy-2-nitrobenzoic acid may be involved in detoxification pathways in microorganisms. Additionally, its structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation, which are crucial in metabolic processes .
Cellular Effects
The effects of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in detoxification can lead to changes in gene expression related to metabolic pathways. Furthermore, the presence of the nitro group in its structure may contribute to its role in oxidative stress responses within cells .
Molecular Mechanism
At the molecular level, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with detoxification enzymes may result in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, the compound’s structure allows it to participate in redox reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and effects on cells. Additionally, long-term exposure to 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in vitro or in vivo can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid may result in oxidative stress, leading to cellular damage and changes in gene expression. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by mono-oxygenases, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid. These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific transporters, where it can interact with intracellular enzymes and proteins. Additionally, its distribution within tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in redox reactions and influence cellular metabolism. Additionally, its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJDIUJDDCMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552448 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31839-20-0 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)





![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)



